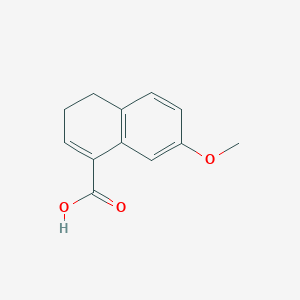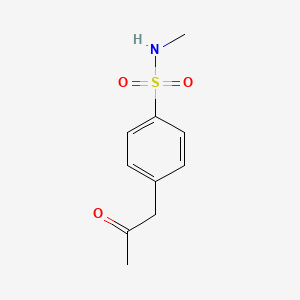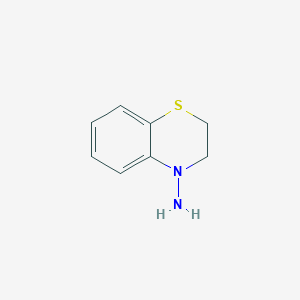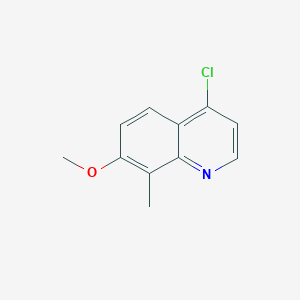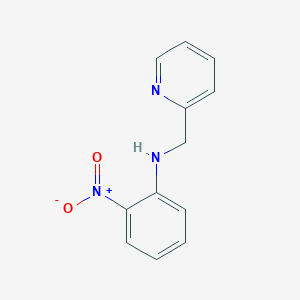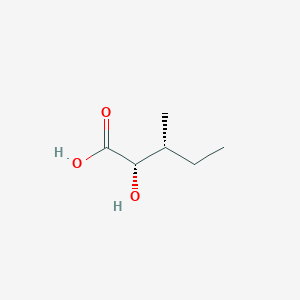
2-(1H-pyrrol-2-yl)-1,3-benzooxazole
描述
2-(1H-pyrrol-2-yl)-1,3-benzooxazole is an organic compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of a pyrrole ring and a benzoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-2-yl)-1,3-benzooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable pyrrole derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
化学反应分析
Types of Reactions
2-(1H-pyrrol-2-yl)-1,3-benzooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups such as halides, alkyl, or acyl groups.
科学研究应用
2-(1H-pyrrol-2-yl)-1,3-benzooxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other materials with specific properties.
作用机制
The mechanism of action of 2-(1H-pyrrol-2-yl)-1,3-benzooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
相似化合物的比较
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: Similar fused ring system but with a furan ring instead of a benzoxazole ring.
Difluoro{2-[1-(3,5-dimethyl-2H-pyrrol-2-ylidene-N)ethyl]-3,5-dimethyl-1H-pyrrolato-N}boron: A compound with a similar pyrrole-based structure but with different functional groups.
Uniqueness
2-(1H-pyrrol-2-yl)-1,3-benzooxazole is unique due to its specific fused ring system and the presence of both pyrrole and benzoxazole rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
54584-08-6 |
|---|---|
分子式 |
C11H8N2O |
分子量 |
184.19 g/mol |
IUPAC 名称 |
2-(1H-pyrrol-2-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C11H8N2O/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-7,12H |
InChI 键 |
GBXUJGLSQCSNRP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=CN3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

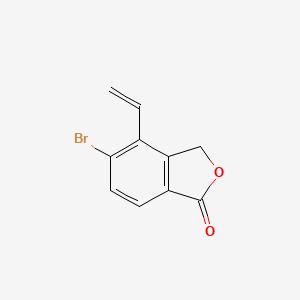
![5-(1,4-Dioxa-spiro[4.5]dec-8-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8694446.png)
